sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate
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Overview
Description
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate is an organic compound with the molecular formula C14H4O6. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 1, 4, 5, and 8 positions, which form two anhydride groups. This compound is known for its stability, planarity, and unique electrical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine. The unsaturated tetrachloride hydrolyzes to enols, which tautomerize to the bis-dione, and can be further oxidized to the tetracarboxylic acid . Another method involves the reaction of phenol with nitric acid to obtain nitrophenol, which is then reduced to 1,4,5,8-naphthalene tetracarboxylic acid. This acid undergoes an anhydride formation reaction to yield the target compound .
Industrial Production Methods
Industrial production of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate undergoes various chemical reactions, including:
Coordination Reactions: It reacts with transition metal ions such as Cu(II), Ni(II), and Co(II) to form coordination polymers and discrete complexes.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, chlorine.
Reducing Agents: Used in the reduction of nitrophenol to 1,4,5,8-naphthalene tetracarboxylic acid.
Acidic and Basic Conditions: Hydrolysis reactions are pH-dependent, with different products formed under acidic and basic conditions.
Major Products
- 1,4,5,8-Naphthalene diacid monoanhydride
- 1,4,5,8-Naphthalene tetracarboxylic acid
Scientific Research Applications
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate has a wide range of applications in scientific research:
- Organic Electronics : Used as an electron transporting material in organic semiconductors, thin film transistors, and organic photovoltaics .
- Energy Storage : Utilized in the fabrication of lithium-ion batteries and fuel cells .
- Fluorescent Markers : Employed in the preparation of novel fluorescent markers for hypoxic cells .
- Coordination Chemistry : Forms coordination polymers and complexes with transition metals, useful in material science .
Mechanism of Action
The mechanism of action of 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated carbonyl groups, which facilitate electronic effects through the molecular framework . In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Naphthalene tetracarboxylic dianhydride
- Naphthalene-1,4,5,8-tetracarboxylic acid
- Naphthalene-1,4,5,8-tetracarboxylate
Uniqueness
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate is unique due to its high stability, planarity, and electrical properties, making it particularly suitable for applications in organic electronics and coordination chemistry . Its ability to form stable anhydride and carboxylate structures under various conditions further distinguishes it from similar compounds .
Properties
CAS No. |
141193-56-8 |
---|---|
Molecular Formula |
C14H7NaO8 |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |
InChI |
InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |
InChI Key |
RDJGLPAABZYBBS-UHFFFAOYSA-M |
SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Isomeric SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Key on ui other cas no. |
141193-56-8 |
Synonyms |
1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |
Origin of Product |
United States |
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